2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)sulfanyl]-5-(methylsulfanyl)-1,3,4-thiadiazole
Overview
Description
2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)sulfanyl]-5-(methylsulfanyl)-1,3,4-thiadiazole is a complex organic compound featuring a unique combination of imidazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)sulfanyl]-5-(methylsulfanyl)-1,3,4-thiadiazole typically involves multi-step reactions. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the nitro group and the benzyl group. The thiadiazole ring is then synthesized and attached to the imidazole ring through a sulfanyl linkage. The reaction conditions often require the use of catalysts, such as nickel, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)sulfanyl]-5-(methylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of benzyl-substituted derivatives.
Scientific Research Applications
2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)sulfanyl]-5-(methylsulfanyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)sulfanyl]-5-(methylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole and thiadiazole rings can interact with proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)sulfanyl]-1,3,4-thiadiazole: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
2-[(1-Benzyl-4-nitro-1H-imidazol-5-YL)sulfanyl]-5-(methylsulfanyl)-1,3,4-thiadiazole: Lacks the 2-methyl group on the imidazole ring, potentially altering its properties.
Uniqueness
The presence of both the methylsulfanyl and benzyl groups in 2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)sulfanyl]-5-(methylsulfanyl)-1,3,4-thiadiazole makes it unique compared to similar compounds. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable target for further research .
Properties
IUPAC Name |
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-5-methylsulfanyl-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S3/c1-9-15-11(19(20)21)12(23-14-17-16-13(22-2)24-14)18(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZOYNQBRKBTQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)SC3=NN=C(S3)SC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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